

Application Note: Spectroscopic Characterization of 1,3-Diphenylguanidine by NMR and IR Spectroscopy

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Compound of Interest

Compound Name: *Diphenylguanidine*

Cat. No.: *B1679371*

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Introduction

1,3-Diphenylguanidine (DPG) is a versatile organic compound widely used as a primary or secondary accelerator in the vulcanization of rubber. It also finds applications in the synthesis of various organic compounds and as a complexing agent. Accurate characterization of DPG is crucial for quality control, reaction monitoring, and understanding its chemical behavior. This application note provides detailed protocols and data for the characterization of 1,3-Diphenylguanidine using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two powerful analytical techniques for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and IR spectroscopy for 1,3-Diphenylguanidine.

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.45	Multiplet	4H	Aromatic C-H (meta-protons)
~7.11 - 7.31	Multiplet	6H	Aromatic C-H (ortho- and para-protons)
~8.92	Singlet	1H	N-H (amine)
Broad Singlet	Singlet	2H	N-H (imine tautomer)

Note: The N-H proton signals can be broad and their chemical shifts may vary depending on the solvent and concentration. In some cases, they may exchange with deuterated solvents and not be observed.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~155 - 165	C=N (guanidinium carbon)
~140 - 145	Aromatic C (ipso-carbon attached to N)
~128 - 130	Aromatic C-H (ortho- and meta-carbons)
~120 - 125	Aromatic C-H (para-carbon)

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3500	Medium, Sharp	N-H stretching (free amine)
~3300 - 3400	Broad	N-H stretching (hydrogen-bonded)
~3080	Medium	Aromatic C-H stretching
~1630 - 1660	Strong	C=N stretching
~1590 - 1610	Strong	Aromatic C=C stretching
~1480 - 1520	Strong	Aromatic C=C stretching
~1280, ~1180	Medium	C-N stretching
~700 - 800	Strong	Aromatic C-H bending (out-of-plane)

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **1,3-Diphenylguanidine** for structural confirmation.

Materials:

- **1,3-Diphenylguanidine** sample
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

• Sample Preparation:

- Weigh approximately 5-10 mg of the **1,3-Diphenylguanidine** sample into a clean, dry vial. [1][2]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). [3]
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the filling height is around 4-5 cm.[4]
- If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette during transfer.[4]

• Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]
- For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.[1]

• Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of **1,3-Diphenylguanidine** to identify its functional groups.

Method 1: KBr Pellet Method

Materials:

- **1,3-Diphenylguanidine** sample
- Dry potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press

Instrumentation:

- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Grind 1-2 mg of the **1,3-Diphenylguanidine** sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
[\[1\]](#)
 - Transfer the powder to a pellet press.
 - Apply pressure to form a thin, transparent pellet.
[\[1\]](#)

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[\[1\]](#)

Method 2: Thin Solid Film Method

Materials:

- **1,3-Diphenylguanidine** sample
- Volatile solvent (e.g., methylene chloride or acetone)[\[5\]](#)
- Salt plates (e.g., NaCl or KBr)

Instrumentation:

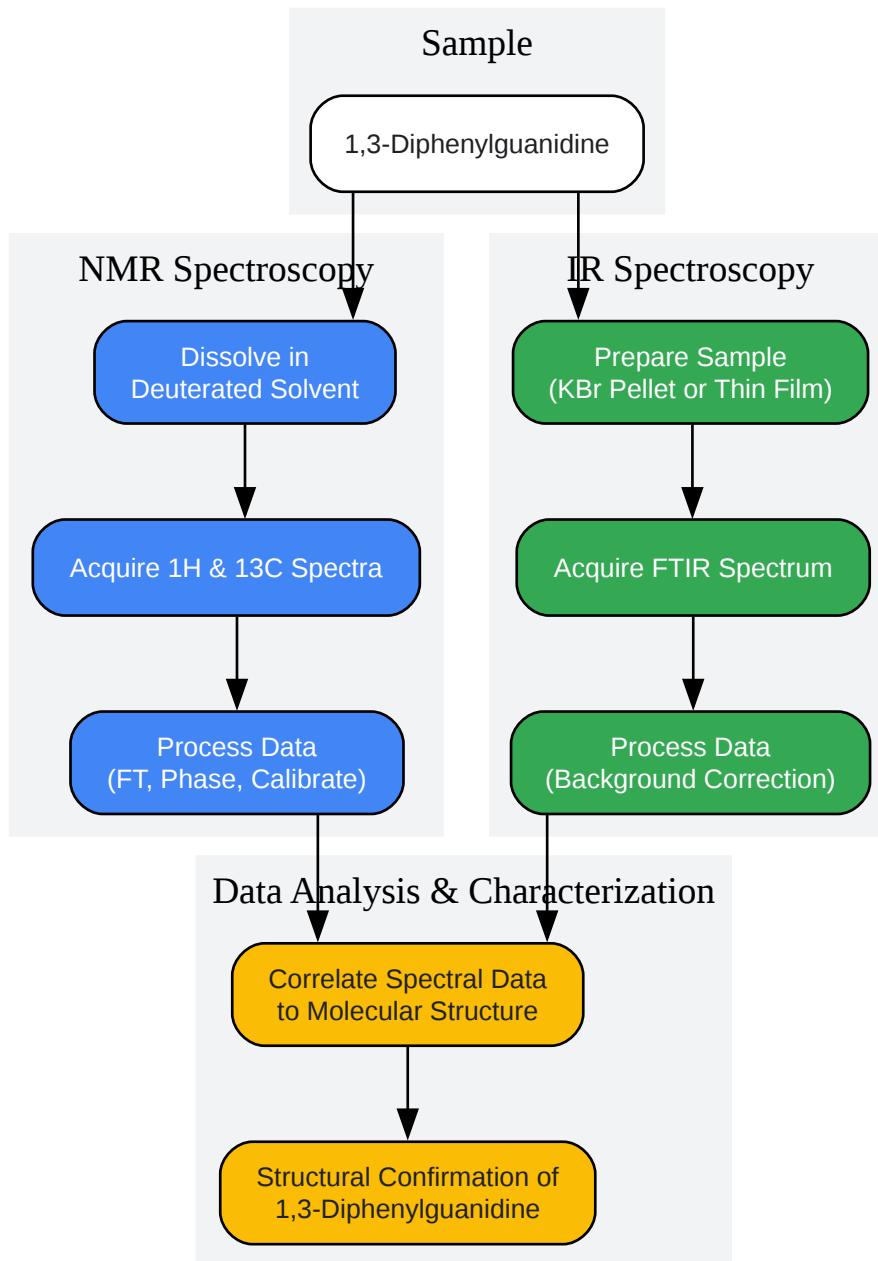
- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Dissolve a small amount of the **1,3-Diphenylguanidine** sample in a few drops of a volatile solvent.[\[5\]](#)
 - Place a drop of the solution onto the surface of a salt plate.[\[5\]](#)
 - Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[\[5\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of a clean, empty salt plate.

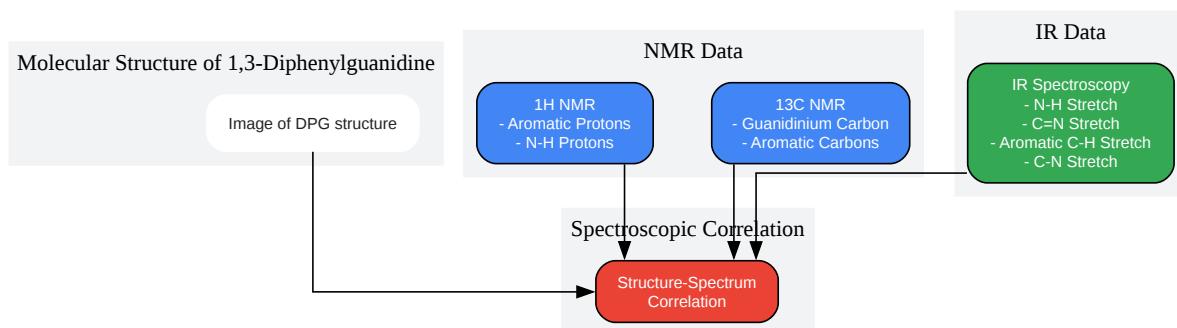
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .

Visualizations



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Caption: Experimental workflow for the spectroscopic characterization of 1,3-Diphenylguanidine.



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Caption: Logical relationship between the molecular structure of DPG and its spectroscopic data.

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